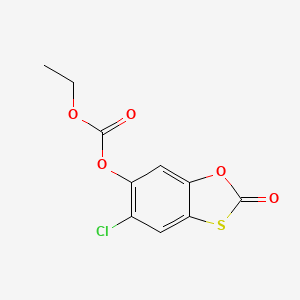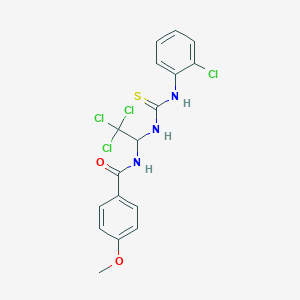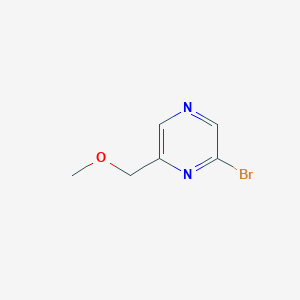
2,4-Dinitro-1-(2-nitrophenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitro-1-(2-nitrofenoxi)benceno es un compuesto orgánico con la fórmula molecular C12H7N3O7. Este compuesto se caracteriza por la presencia de tres grupos nitro unidos a un anillo de benceno, lo que lo convierte en un compuesto aromático altamente nitrado. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
La síntesis de 2,4-Dinitro-1-(2-nitrofenoxi)benceno normalmente implica reacciones de nitración. Un método común es la nitración de 2-nitrofenol con un agente nitrante como una mezcla de ácido sulfúrico concentrado y ácido nítrico. Las condiciones de reacción deben controlarse cuidadosamente para garantizar la nitración selectiva en las posiciones deseadas en el anillo de benceno. Los métodos de producción industrial pueden implicar procesos de nitración similares, pero a mayor escala, con pasos de purificación adicionales para obtener el producto deseado.
Análisis De Reacciones Químicas
2,4-Dinitro-1-(2-nitrofenoxi)benceno experimenta diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto puede oxidarse en condiciones oxidantes fuertes, lo que lleva a la formación de productos más altamente oxidados.
Reducción: La reducción de los grupos nitro se puede lograr utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador, lo que da como resultado la formación de derivados amino.
Sustitución: Los grupos nitro en el anillo de benceno pueden ser sustituidos por otros grupos funcionales mediante reacciones de sustitución aromática nucleofílica. Los reactivos comunes para estas reacciones incluyen nucleófilos como iones hidróxido o aminas.
Aplicaciones Científicas De Investigación
2,4-Dinitro-1-(2-nitrofenoxi)benceno tiene varias aplicaciones de investigación científica:
Biología: Los grupos nitro del compuesto pueden reducirse a grupos amino, que son útiles en la síntesis de moléculas biológicamente activas.
Medicina: Sirve como intermediario en la síntesis de compuestos farmacéuticos.
Industria: El compuesto se utiliza en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 2,4-Dinitro-1-(2-nitrofenoxi)benceno implica su capacidad de sufrir diversas transformaciones químicas debido a la presencia de grupos nitro. Estas transformaciones pueden conducir a la formación de intermediarios reactivos que interactúan con los objetivos moleculares. Los grupos nitro pueden participar en reacciones redox, lo que influye en la reactividad del compuesto y las interacciones con otras moléculas.
Comparación Con Compuestos Similares
2,4-Dinitro-1-(2-nitrofenoxi)benceno se puede comparar con otros compuestos similares como:
2,4-Dinitrofenol: Ambos compuestos contienen grupos nitro, pero el 2,4-Dinitrofenol tiene una estructura más simple con solo dos grupos nitro.
2,4-Dinitro-1-(4-nitrofenoxi)benceno: Este compuesto es similar en estructura, pero tiene el grupo nitro posicionado de manera diferente en el anillo de benceno.
1,3-Bis-(4-nitrofenoxi)benceno: Este compuesto contiene dos grupos nitrofenoxi unidos a un anillo de benceno, lo que lo hace estructuralmente más complejo.
Cada uno de estos compuestos tiene propiedades y aplicaciones únicas, siendo 2,4-Dinitro-1-(2-nitrofenoxi)benceno distinguido por su disposición específica de grupos nitro y su reactividad en diversas reacciones químicas.
Propiedades
Número CAS |
2363-39-5 |
|---|---|
Fórmula molecular |
C12H7N3O7 |
Peso molecular |
305.20 g/mol |
Nombre IUPAC |
2,4-dinitro-1-(2-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H7N3O7/c16-13(17)8-5-6-12(10(7-8)15(20)21)22-11-4-2-1-3-9(11)14(18)19/h1-7H |
Clave InChI |
ZFPQCDUWZQROIK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)

![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-8-hydroxynaphthalen-1(4H)-one](/img/structure/B11711899.png)


![5-[4-(diethylamino)benzylidene]-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11711932.png)
![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
![3-{[(E)-(4-hydroxyphenyl)methylidene]amino}-2-methylquinazolin-4(3H)-one](/img/structure/B11711942.png)
![(2E,5E)-2,5-bis[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B11711947.png)

